AhR Agonist Potency: Direct Comparison with β-Naphthoflavone
3',4'-Dimethoxy-β-naphthoflavone demonstrates sub-nanomolar AhR agonist activity (EC50 = 0.26 nM), representing an approximately 5,000-fold increase in potency relative to the unsubstituted parent compound β-naphthoflavone (EC50 = 1,400 nM) [1][2]. This dramatic potency gain is attributed to the 3',4'-dimethoxy substitution pattern that enhances ligand-receptor interactions within the AhR binding pocket [3].
| Evidence Dimension | AhR Agonist Activity (EC50) |
|---|---|
| Target Compound Data | 0.26 nM |
| Comparator Or Baseline | β-Naphthoflavone: 1,400 nM |
| Quantified Difference | ~5,400-fold more potent |
| Conditions | Human HepG2 cells; CYP1A1-dependent EROD assay after 24 h |
Why This Matters
This sub-nanomolar potency enables experimental designs that minimize off-target effects and compound consumption in cell-based AhR activation studies.
- [1] BindingDB. BDBM50541261 (CHEMBL4646273). EC50: 0.26 nM. Agonist activity at AhR in human HepG2 cells assessed as induction of CYP1A1 expression after 24 hrs by EROD assay. View Source
- [2] BindingDB. BDBM50028963: beta-naphthoflavone. EC50: 1.40E+3 nM in human MCF-7 cells. View Source
- [3] Murray, I.A., et al. (2011). Suppression of cytokine-mediated complement factor gene expression through selective activation of the Ah receptor with 3',4'-dimethoxy-α-naphthoflavone. Molecular Pharmacology, 79(3), 508-519. View Source
